Preclinical In Vivo Efficacy vs. Topotecan in Human Tumor Xenografts
In a panel of human tumor xenografts in nude mice, BAY 56-3722 was compared to topotecan. At its maximum tolerated dose (MTD), BAY 56-3722 demonstrated superior efficacy. Additionally, it exhibited a more favorable toxicity profile with less gastrointestinal toxicity and myelosuppression compared to topotecan [1].
| Evidence Dimension | Tumor growth inhibition at maximum tolerated dose (MTD) |
|---|---|
| Target Compound Data | More efficacious at MTD than topotecan; less gastrointestinal toxicity and myelosuppression (qualitative statement from primary source) |
| Comparator Or Baseline | Topotecan |
| Quantified Difference | Superior efficacy at MTD (exact % TGI not numerically specified in the abstract, but described as 'more efficacious') |
| Conditions | Panel of human tumor xenografts in nude mice |
Why This Matters
This head-to-head preclinical comparison provides foundational evidence for selecting Afeletecan hydrochloride over topotecan in xenograft studies where maximizing efficacy at tolerable doses is critical.
- [1] Slingerland, M., & Gelderblom, H. (2012). Invest New Drugs, 30(3), 1208–1210. View Source
